molecular formula C19H16N2O3S2 B2828103 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylthio)benzamide CAS No. 922823-46-9

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylthio)benzamide

Cat. No.: B2828103
CAS No.: 922823-46-9
M. Wt: 384.47
InChI Key: VHLPZSTYXLNDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylthio)benzamide is a synthetic small molecule designed for biochemical research. This compound features a benzodioxole-thiazole core structure, a scaffold recognized for its diverse pharmacological potential . Compounds based on the N-(thiazol-2-yl)benzamide framework have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, and may serve as valuable negative allosteric modulators for probing its physiological functions . Furthermore, molecular hybrids incorporating benzo[d]thiazole and similar heterocyclic systems have demonstrated significant anti-proliferative activity in vitro against various human cancer cell lines, including breast (MCF-7, T47D), lung (A549), and colon (HCT116) cancers . The proposed mechanism of action for such analogs includes the inhibition of key oncogenic signaling pathways, particularly the inhibition of the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/AKT/mTOR axis, which can lead to induced apoptosis and cell cycle arrest . The 4-(ethylthio)benzamide moiety is incorporated to fine-tune the molecule's lipophilicity and binding affinity to hydrophobic pockets in target proteins . This product is intended for research purposes only, specifically for use in assays investigating oncology targets, ion channel modulation, and structure-activity relationships. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-2-25-14-6-3-12(4-7-14)18(22)21-19-20-15(10-26-19)13-5-8-16-17(9-13)24-11-23-16/h3-10H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLPZSTYXLNDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylthio)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy against different biological targets.

Compound Overview

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C17H16N2O3S
  • Molecular Weight: 344.38 g/mol

This compound features a thiazole ring and a benzo[d][1,3]dioxole moiety, which are known for their diverse biological activities, including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring followed by the introduction of the benzamide and benzo[d][1,3]dioxole groups. The synthetic routes often require careful control of reaction conditions to ensure high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays have shown that derivatives of benzodioxole exhibit significant cytotoxicity against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC₅₀ (µM) Reference
HCT-11616.19 ± 1.35
MCF-717.16 ± 1.54

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets involved in cell signaling pathways. These interactions can lead to altered cellular behaviors such as apoptosis and inhibition of tumor growth. The precise molecular targets remain an area for further investigation.

Case Studies and Research Findings

  • Cytotoxicity Studies:
    • A study evaluating various benzodioxole derivatives found that compounds similar to this compound displayed notable cytotoxic effects against cancer cell lines HCT-116 and MCF-7 with IC₅₀ values significantly lower than standard chemotherapeutics like doxorubicin .
  • Enzyme Inhibition:
    • Compounds with similar structural features have been tested for their ability to inhibit enzymes such as α-amylase, which is relevant in diabetes management. Some derivatives showed IC₅₀ values indicating strong inhibitory effects without significant toxicity towards normal cells .

Comparison with Similar Compounds

Structural Comparison

The compound’s key structural elements are compared below with analogs from the literature:

Compound Name Core Heterocycle Key Substituents Molecular Features Reference
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylthio)benzamide Thiazole 4-(Benzo[d][1,3]dioxol-5-yl), 4-(ethylthio)benzamide High lipophilicity, planar aromatic systems
N-(5-([1,1′-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)...* Thiazole Biphenyl-carbonyl, pyridinyl, cyclopropane-carboxamide Extended π-system, polar groups
ASN90 (O-GlcNAcase inhibitor) Thiadiazole Benzo[d][1,3]dioxol-5-yl, piperazine, acetamide Basic center (piperazine), enzyme targeting
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Thiadiazole Isoxazolyl, phenyl, benzamide Rigid structure, multiple heteroatoms
N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide Thiazole Phenyl, ethyl, benzamide Simplified substituents, lower MW

*Full name truncated for brevity; see for details.

Key Observations :

  • Thiazole vs. Thiadiazole : Thiazole-based compounds (e.g., target compound, ) prioritize planar aromaticity for π-π interactions, whereas thiadiazole derivatives (e.g., ASN90 ) incorporate additional heteroatoms for enhanced hydrogen bonding.
  • Substituent Effects : The ethylthio group in the target compound increases lipophilicity compared to polar pyridinyl () or piperazine () substituents in analogs. Benzodioxole is a shared motif in enzyme-targeting compounds ().

Key Observations :

  • The target compound’s synthesis likely involves amide coupling (similar to ), whereas thiadiazoles () require multi-step alkylation.
  • Click chemistry () offers modularity but lower yields compared to traditional condensation ().

Key Observations :

  • Ethylthio and benzodioxole groups (target compound) may enhance blood-brain barrier penetration, relevant to neurological targets ().

Q & A

Q. Critical Reagents :

  • Lithium aluminum hydride (LiAlH4) for intermediate reductions .
  • Triethylamine as a base to neutralize HCl during amide bond formation .

Basic: Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR identifies proton environments (e.g., ethylthio protons at δ ~2.5–3.0 ppm, aromatic protons in benzo[d][1,3]dioxole at δ ~6.8–7.2 ppm) .
    • ¹³C NMR confirms carbonyl (C=O) and thiazole carbons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₇N₂O₃S₂: ~393.07) .
  • X-ray Crystallography : Resolves 3D conformation, critical for docking studies .

Advanced: How can researchers optimize reaction yields while minimizing side products?

Q. Strategies :

  • Temperature Control : Maintain <60°C during amide coupling to prevent thiazole ring decomposition .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance nucleophilicity .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling if introducing aryl substituents .

Data Analysis : Compare yields via HPLC area-under-curve (AUC) metrics across solvent systems (e.g., DMF vs. THF) to identify optimal conditions .

Advanced: How should researchers address contradictory bioactivity data in kinase inhibition assays?

Case Example : If IC₅₀ values vary across studies (e.g., 10 nM vs. 1 µM), consider:

  • Assay Conditions : Differences in ATP concentrations (e.g., 10 µM vs. 100 µM) can skew results. Standardize using ADP-Glo™ Kinase Assay protocols .
  • Compound Stability : Degradation in DMSO stock solutions (e.g., over 7 days at 4°C) may reduce potency. Confirm stability via LC-MS before assays .
  • Off-Target Effects : Screen against related kinases (e.g., PIM1, CDK2) using SelectScreen™ Kinase Profiling to rule out non-specific binding .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?

Q. Key Modifications :

  • Substituent Effects :

    PositionModificationObserved ImpactReference
    Benzamide (R₁)Replace ethylthio with methylsulfonyl ↑ Hydrophilicity, ↓ CYP3A4 inhibition
    Thiazole (R₂)Introduce fluoro at C4↑ Binding affinity (ΔG = -2.3 kcal/mol) via halogen bonding
  • Scaffold Hopping : Replace benzo[d][1,3]dioxole with indole to enhance solubility while retaining π-stacking .

Methodology : Use molecular docking (AutoDock Vina) to predict binding poses and MM-GBSA for free energy calculations .

Advanced: What strategies mitigate toxicity issues observed in in vivo models?

  • Prodrug Design : Mask the ethylthio group as a glutathione conjugate to reduce hepatic toxicity .
  • Metabolite Identification : Use LC-MS/MS to track reactive metabolites (e.g., sulfoxide derivatives) and modify labile sites .
  • Dosage Optimization : Conduct allometric scaling from mouse to human equivalents (e.g., 10 mg/kg mouse ≈ 0.8 mg/kg human) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.